Naldemedine
Overview
Description
Naldemedine is a peripherally acting μ-opioid receptor antagonist used primarily for the treatment of opioid-induced constipation in adults. It is marketed under the brand names Symproic in the United States and Rizmoic in the European Union. This compound was developed by Shionogi and was approved for use in 2017 in both the United States and Japan .
Mechanism of Action
Target of Action
Naldemedine primarily targets the mu (μ), delta (δ), and kappa (κ) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors. This compound has a high affinity for these receptors and acts as an antagonist .
Mode of Action
this compound binds to and antagonizes the mu, delta, and kappa opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing these receptors, this compound inhibits this effect .
Biochemical Pathways
The biochemical pathway affected by this compound involves the opioid receptor system, specifically the mu-opioid receptors located in the gastrointestinal tract. The antagonistic action of this compound on these receptors inhibits the constipating effects of opioids, thereby facilitating the transit of feces through the intestine .
Pharmacokinetics
this compound exhibits an absolute bioavailability in the range of 20% to 56% . It reaches peak blood plasma levels after approximately 0.75 hours when taken without food and 2.5 hours when taken with a high-fat meal . The apparent volume of distribution during the terminal phase is 155 L . This compound is primarily metabolized by CYP3A4 and is 93-94% bound to human plasma proteins . The elimination half-life is approximately 11 hours, and it is excreted in urine and feces .
Result of Action
The primary result of this compound’s action is the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, this compound counteracts the constipating effects of opioids, thereby improving bowel movement .
Action Environment
The action of this compound is mainly peripheral, as it is designed to have restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs, such as constipation, without interfering with the effects on the central nervous system . The efficacy and stability of this compound can be influenced by factors such as the presence of food in the stomach, which can delay the time to reach peak blood plasma levels .
Biochemical Analysis
Biochemical Properties
Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, this compound inhibits this effect .
Cellular Effects
This compound is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .
Molecular Mechanism
This compound binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, this compound inhibits this effect .
Temporal Effects in Laboratory Settings
In a study, within 24 hours of the first this compound dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .
Metabolic Pathways
This compound is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to this compound-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than this compound .
Transport and Distribution
This compound is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .
Subcellular Localization
This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .
Preparation Methods
Naldemedine is synthesized through a series of chemical reactions starting from naltrexone. The synthetic route involves the protection of naltrexone with a benzyl group, followed by ethoxycarbonyl protection, hydrolysis, coupling, and deprotection . The industrial production method aims to produce high-purity this compound with high yield, often involving recrystallization without the need for column chromatography .
Chemical Reactions Analysis
Naldemedine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzyl groups for protection and ethoxycarbonyl for hydrolysis . The major products formed from these reactions are high-purity this compound and its derivatives .
Scientific Research Applications
Naldemedine has significant applications in the medical field, particularly in treating opioid-induced constipation. It is used in palliative care settings for patients with advanced cancer and chronic non-cancer pain . This compound’s ability to antagonize peripheral μ-opioid receptors without affecting central opioid effects makes it a valuable tool in managing opioid side effects .
Comparison with Similar Compounds
Naldemedine is often compared with other peripherally acting μ-opioid receptor antagonists such as naloxone and naloxegol. Unlike naloxone, which is a competitive antagonist, this compound exhibits non-competitive antagonism and slower association and dissociation kinetics . This unique pharmacological profile allows this compound to effectively manage opioid-induced constipation with fewer withdrawal symptoms . Other similar compounds include lubiprostone and methylnaltrexone .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916072-89-4 | |
Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naldemedine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALDEMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.